Synthesis of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester: An In-depth Technical Guide
Synthesis of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azepane-1,2-dicarboxylic acid 1-tert-butyl ester is a valuable chiral building block in medicinal chemistry, offering a conformationally constrained seven-membered ring system that is increasingly utilized in the design of novel therapeutics. This guide provides a comprehensive overview of a robust synthetic approach to this compound, detailing the underlying chemical principles, a step-by-step experimental protocol, and critical process parameters. The synthesis leverages a strategic ring expansion of a readily available piperidine precursor, a method amenable to scale-up and diversification.
Introduction
The azepane scaffold, a saturated seven-membered heterocycle, has emerged as a privileged structure in modern drug discovery. Its inherent three-dimensionality and conformational flexibility allow for the precise spatial orientation of substituents, enabling enhanced target engagement and improved pharmacokinetic profiles. Azepane-1,2-dicarboxylic acid 1-tert-butyl ester, in particular, serves as a versatile intermediate for the synthesis of a wide array of biologically active molecules, including enzyme inhibitors and receptor modulators. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom facilitates selective functionalization of the carboxylic acid moiety, making it an ideal synthon for complex molecule synthesis.
This technical guide will focus on a well-established and reliable method for the preparation of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester, proceeding through the ring expansion of a corresponding piperidine derivative. This approach is advantageous due to the commercial availability of the starting materials and the generally high yields achieved.
Core Synthetic Strategy: Ring Expansion of a Piperidine Precursor
The chosen synthetic route involves a multi-step sequence commencing with the functionalization of a suitable piperidine derivative, followed by a key ring expansion step to form the seven-membered azepane ring. This strategy offers excellent control over the stereochemistry at the 2-position, which is crucial for the synthesis of enantiomerically pure final products.
Overall Synthetic Workflow
The synthesis can be conceptually divided into three main stages:
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Preparation of the Piperidine Precursor: This involves the synthesis of a suitably functionalized piperidine-2-carboxylate derivative.
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Ring Expansion: A key step to form the seven-membered azepane ring.
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Final Product Formation: Manipulation of functional groups to yield the target molecule.
Caption: Overall synthetic workflow for Azepane-1,2-dicarboxylic acid 1-tert-butyl ester.
Detailed Experimental Protocol
This protocol is a representative method adapted from established procedures for the synthesis of azepane derivatives via ring expansion.[1] Researchers should consult the primary literature for specific variations and safety information.
Materials and Reagents
| Reagent | CAS Number | Supplier | Notes |
| tert-Butyl piperidine-1,2-dicarboxylate | 98303-20-9 | Major suppliers | Starting material |
| Diisopropylamine | 108-18-9 | Major suppliers | Anhydrous |
| n-Butyllithium (2.5 M in hexanes) | 109-72-8 | Major suppliers | Handle under inert atmosphere |
| Ethyl bromoacetate | 105-36-2 | Major suppliers | Lachrymator |
| Lithium aluminum hydride (LAH) | 16853-85-3 | Major suppliers | Highly reactive, handle with care |
| Methanesulfonyl chloride (MsCl) | 124-63-0 | Major suppliers | Corrosive |
| Triethylamine (TEA) | 121-44-8 | Major suppliers | Anhydrous |
| Sodium azide (NaN₃) | 26628-22-8 | Major suppliers | Highly toxic |
| Palladium on carbon (10 wt. %) | 7440-05-3 | Major suppliers | Flammable when dry |
| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | Major suppliers | |
| Sodium periodate (NaIO₄) | 7790-28-5 | Major suppliers | |
| Ruthenium(III) chloride hydrate (RuCl₃·xH₂O) | 14898-67-0 | Major suppliers | |
| Tetrahydrofuran (THF) | 109-99-9 | Major suppliers | Anhydrous |
| Diethyl ether | 60-29-7 | Major suppliers | Anhydrous |
| Dichloromethane (DCM) | 75-09-2 | Major suppliers | |
| Ethyl acetate (EtOAc) | 141-78-6 | Major suppliers | |
| Methanol (MeOH) | 67-56-1 | Major suppliers | |
| Hydrochloric acid (HCl) | 7647-01-0 | Major suppliers | |
| Sodium bicarbonate (NaHCO₃) | 144-55-8 | Major suppliers | |
| Sodium sulfate (Na₂SO₄) | 7757-82-6 | Major suppliers | Anhydrous |
Step 1: Alkylation of tert-Butyl piperidine-1,2-dicarboxylate
The synthesis commences with the alkylation of the piperidine precursor at the α-position to the ester group. This is achieved by forming the lithium enolate followed by reaction with an electrophile.
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Enolate Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve diisopropylamine (1.2 eq.) in anhydrous THF (5 mL/mmol of substrate). Cool the solution to -78 °C using an acetone/dry ice bath. Add n-butyllithium (1.1 eq.) dropwise, maintaining the temperature below -70 °C. Stir the resulting lithium diisopropylamide (LDA) solution at -78 °C for 30 minutes.
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Addition of Piperidine Precursor: Dissolve tert-butyl piperidine-1,2-dicarboxylate (1.0 eq.) in anhydrous THF (2 mL/mmol) and add it dropwise to the LDA solution at -78 °C. Stir the reaction mixture for 1 hour at this temperature.
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Alkylation: Add ethyl bromoacetate (1.5 eq.) dropwise to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
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Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the alkylated product.
Step 2: Reduction of the Ester Group
The newly introduced ester is selectively reduced to the corresponding primary alcohol.
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LAH Reduction: In a flame-dried round-bottom flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (2.0 eq.) in anhydrous THF. Cool the suspension to 0 °C. Add a solution of the alkylated piperidine from Step 1 in anhydrous THF dropwise.
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Reaction and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours. Cool the reaction to 0 °C and quench sequentially by the careful dropwise addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and water (3x mL), where x is the mass of LAH in grams. Filter the resulting white precipitate through a pad of Celite® and wash thoroughly with THF. Concentrate the filtrate under reduced pressure to yield the desired alcohol.
Step 3: Formation of the Azide for Ring Expansion
The primary alcohol is converted to an azide, which will serve as the nucleophile in the subsequent ring expansion.
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Mesylation: Dissolve the alcohol from Step 2 in anhydrous dichloromethane (DCM) and cool to 0 °C. Add triethylamine (1.5 eq.) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq.). Stir the reaction at 0 °C for 1 hour.
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Azide Formation: To the reaction mixture, add sodium azide (3.0 eq.) and a catalytic amount of tetrabutylammonium iodide. Add N,N-dimethylformamide (DMF) to aid solubility and heat the reaction to 60 °C overnight.
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Work-up: Cool the reaction to room temperature, dilute with water, and extract with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude azide is typically used in the next step without further purification.
Step 4: Reductive Cyclization and Ring Expansion
The azide is reduced to an amine, which undergoes an intramolecular cyclization to form the azepane ring.
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Hydrogenation: Dissolve the crude azide from Step 3 in methanol and add a catalytic amount of 10% palladium on carbon. Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).
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Work-up: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with methanol. Concentrate the filtrate under reduced pressure to yield the crude amino alcohol, which will have cyclized to the azepane.
Step 5: Oxidation to the Carboxylic Acid and Boc Protection
The primary alcohol on the newly formed azepane ring is oxidized to a carboxylic acid, and the secondary amine is protected with a Boc group.
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Oxidation: Dissolve the crude product from Step 4 in a mixture of acetonitrile, carbon tetrachloride, and water (2:2:3). Add sodium periodate (4.0 eq.) and a catalytic amount of ruthenium(III) chloride hydrate. Stir the biphasic mixture vigorously at room temperature for 4 hours.
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Work-up and Boc Protection: Dilute the reaction with DCM and separate the layers. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the crude carboxylic acid. Dissolve the crude acid in a mixture of dioxane and water. Add sodium bicarbonate (3.0 eq.) followed by di-tert-butyl dicarbonate (1.5 eq.). Stir the reaction at room temperature overnight.
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Final Purification: Acidify the reaction mixture to pH 2-3 with 1 M HCl. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the final product by flash column chromatography or recrystallization to yield Azepane-1,2-dicarboxylic acid 1-tert-butyl ester.
Data Presentation
| Step | Intermediate/Product | Starting Material | Key Reagents | Typical Yield (%) |
| 1 | Alkylated Piperidine | tert-Butyl piperidine-1,2-dicarboxylate | LDA, Ethyl bromoacetate | 75-85 |
| 2 | Piperidine Diol | Alkylated Piperidine Ester | Lithium aluminum hydride | 80-90 |
| 3 | Azido-alcohol | Piperidine Diol | MsCl, TEA, NaN₃ | 85-95 (crude) |
| 4 | Azepane Amino Alcohol | Azido-alcohol | H₂, Pd/C | 80-90 (crude) |
| 5 | Azepane-1,2-dicarboxylic acid 1-tert-butyl ester | Azepane Amino Alcohol | RuCl₃, NaIO₄, Boc₂O | 60-70 (over 2 steps) |
Causality Behind Experimental Choices
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N-Boc Protection: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.[1] Its use in the starting material and its reintroduction in the final step ensures that the nitrogen atom does not interfere with the desired transformations at the carbon backbone.
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LDA as a Base: Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base, which is ideal for the deprotonation of the α-carbon of the ester without competing nucleophilic attack at the carbonyl group. The low reaction temperature (-78 °C) is crucial to maintain the kinetic control of the enolate formation and prevent side reactions.
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Ring Expansion Strategy: The intramolecular nucleophilic attack of the newly formed amine onto the carbon bearing the leaving group (derived from the alcohol) is a reliable method for forming the seven-membered ring. This approach often proceeds with high stereochemical fidelity.
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RuO₄⁻ Oxidation: The use of a catalytic amount of RuCl₃ with a stoichiometric amount of NaIO₄ generates RuO₄ in situ, a powerful oxidizing agent capable of converting the primary alcohol directly to a carboxylic acid without isolating the intermediate aldehyde.
Conclusion
This technical guide has outlined a comprehensive and reliable synthetic route to Azepane-1,2-dicarboxylic acid 1-tert-butyl ester. The described methodology, centered around a key ring expansion of a piperidine precursor, provides a practical approach for obtaining this valuable building block in good overall yield. The detailed protocol and the rationale behind the experimental choices are intended to equip researchers and drug development professionals with the necessary knowledge to successfully synthesize this and related azepane derivatives for their research endeavors.
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